molecular formula C10H20N2S4<br>C10H20N2S4<br>((C2H5)2NCS)2S2 B1670777 Disulfiram CAS No. 97-77-8

Disulfiram

Cat. No. B1670777
CAS RN: 97-77-8
M. Wt: 296.5 g/mol
InChI Key: AUZONCFQVSMFAP-UHFFFAOYSA-N
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Safety and Hazards

Disulfiram may cause irritation to the eyes, skin, and respiratory system. It may also cause lassitude (weakness, exhaustion), tremor, restlessness, headache, dizziness, metallic taste, peripheral neuropathy, and liver damage . It is harmful if swallowed and may cause an allergic skin reaction .

Biochemical Analysis

Biochemical Properties

Disulfiram plays a significant role in biochemical reactions by inhibiting the enzyme aldehyde dehydrogenase. This inhibition leads to the accumulation of acetaldehyde, a toxic metabolite of ethanol, resulting in unpleasant symptoms when alcohol is consumed . This compound interacts with several biomolecules, including enzymes like aldehyde dehydrogenase and proteins involved in the metabolism of alcohol . The nature of these interactions is primarily inhibitory, as this compound binds to the active site of aldehyde dehydrogenase, preventing it from catalyzing the conversion of acetaldehyde to acetic acid .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce apoptosis in cancer cells by increasing oxidative stress and inhibiting the nuclear factor-kappa B (NF-κB) pathway . Additionally, this compound can modulate the activity of enzymes involved in neurotransmitter metabolism, affecting cellular signaling in neurons . These effects highlight the compound’s potential in treating conditions beyond alcoholism, such as cancer and neurological disorders .

Molecular Mechanism

The molecular mechanism of this compound involves its irreversible inhibition of aldehyde dehydrogenase, which is crucial for the metabolism of ethanol . By binding to the enzyme’s active site, this compound prevents the conversion of acetaldehyde to acetic acid, leading to the accumulation of acetaldehyde and the subsequent aversive reaction to alcohol consumption . This compound also affects other molecular targets, such as dopamine β-hydroxylase, which is involved in the synthesis of norepinephrine from dopamine . This inhibition results in altered neurotransmitter levels and contributes to this compound’s effects on the central nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is metabolized to diethyldithiocarbamic acid (DDC) in the stomach, which is further degraded into carbon disulfide and diethylamine . The initial effects of this compound are observed within 15 minutes of ethanol exposure and can last for several hours . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with this compound showing sustained inhibition of aldehyde dehydrogenase and prolonged aversive reactions to alcohol .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits aldehyde dehydrogenase without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a minimum effective dose is required to produce the desired aversive reaction to alcohol, while higher doses increase the risk of toxic side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of aldehyde dehydrogenase . This inhibition leads to the accumulation of acetaldehyde, which is responsible for the aversive reaction to alcohol consumption . This compound also affects the metabolism of neurotransmitters by inhibiting dopamine β-hydroxylase, resulting in altered levels of dopamine and norepinephrine . These metabolic effects contribute to this compound’s therapeutic potential in treating alcohol dependence and other conditions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. Enteric-coated tablets of this compound help transport intact DDC through the stomach and into the alkaline part of the small intestine . This compound and its metabolites are distributed to various body tissues, including the liver, pancreas, and gastrointestinal tract . The compound’s hydrophilic nature requires the formation of a hydrophobic complex with cupric ions for better action .

Subcellular Localization

The subcellular localization of this compound and its metabolites affects their activity and function. This compound targets specific compartments or organelles within cells, such as the cytomembrane, where it inhibits the palmitoylation of gasdermin D . This inhibition reduces myocardial pyroptosis and injury in animal models of myocardial infarction . Additionally, this compound’s interaction with enzymes like aldehyde dehydrogenase occurs within the cytoplasm, where it exerts its inhibitory effects .

Chemical Reactions Analysis

properties

IUPAC Name

diethylcarbamothioylsulfanyl N,N-diethylcarbamodithioate
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InChI

InChI=1S/C10H20N2S4/c1-5-11(6-2)9(13)15-16-10(14)12(7-3)8-4/h5-8H2,1-4H3
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InChI Key

AUZONCFQVSMFAP-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C(=S)SSC(=S)N(CC)CC
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Molecular Formula

C10H20N2S4, Array
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DSSTOX Substance ID

DTXSID1021322
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Molecular Weight

296.5 g/mol
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Physical Description

Tetraethylthiuram disulfide appears as odorless or almost odorless white or almost white to tan powder. Unpleasant taste with metallic or garlic aftertaste. pH of a solution obtained by shaking 1 g with 30 mL of water is 6 to 8. (NTP, 1992), Dry Powder; Other Solid; Pellets or Large Crystals, White, yellowish, or light-gray powder with a slight odor.(fungicide); [NIOSH], Solid, WHITE-TO-GREY POWDER WITH CHARACTERISTIC ODOUR., White, yellowish, or light-gray powder with a slight odor., White, yellowish, or light-gray powder with a slight odor. [fungicide]
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Boiling Point

243 °F at 17 mmHg (NTP, 1992), 117 °C at 17 mm Hg, at 2.3kPa: 117 °C, 243 °F
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992), Sol in alc (3.82 g/100 ml), ether (7.14 g/100 ml), acetone, benzene, chloroform, carbon disulfide, Soluble in aromatic, In water, 4.09 mg/L at 25 °C, 1.26e-02 g/L, Solubility in water, g/100ml: 0.02, 0.02%
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Density

1.27 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.30, 1.3 g/cm³, 1.3
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Vapor Pressure

0 mmHg at 68 °F approximately (NTP, 1992), 0.00087 [mmHg], 0 mmHg
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Mechanism of Action

Disulfiram blocks the oxidation of alcohol at the acetaldehyde stage during alcohol metabolism following disulfiram intake causing an accumulation of acetaldehyde in the blood producing highly unpleasant symptoms. Disulfiram blocks the oxidation of alcohol through its irreversible inactivation of aldehyde dehydrogenase, which acts in the second step of ethanol utilization. In addition, disulfiram competitively binds and inhibits the peripheral benzodiazepine receptor, which may indicate some value in the treatment of the symptoms of alcohol withdrawal, however this activity has not been extensively studied., Acetaldehyde, produced as a result of oxidation of ethanol by alcohol dehydrogenase, ordinarily does not accumulate in the body, because it is further oxidized almost as soon as it is formed, primarily by aldehyde dehydrogenase. Following the administration of disulfiram, both cytosolic and mitochondrial forms of this enzyme are irreversibly inactivated to varying degrees, and the concentration of acetaldehyde rises. It is unlikely that disulfiram itself is responsible for the enzyme inactivation in vivo; several active metabolites of the drug, especially diethylthiomethylcarbamate, behave as suicide-substrate inhibitors of aldehyde dehydrogenase in vitro. These metabolites reach significant concentrations in plasma following the administration of disulfiram., Disulfiram (700 mg/kg, orally) increase brain levels of serotonin (i) and 5-hydroxyindoleacetic acid (5-hiaa) in rats. Ethanol (1 g/kg and 2x1.5 g/kg, ip) did not affect the serotonin level, but at the higher dose it increase the 5-hiaa level. When disulfiram was given in combination with ethanol, the brain level of serotonin was higher and the 5-hiaa level was lower, compared to the results with disulfiram alone. Thus, the biogenic aldehyde derived from serotonin may influence serotonin metab and the elimination of 5-hiaa from the brain., When disulfiram was given orally to rats at 40-400 mg/kg, the serum and, to a lesser extent, the liver cholesterol concentrations were increased and the liver microsome cholesterol 7alpha-hydroxylase activity decreased. The 7alpha-hydroxylase inhibition was completely reversed by dithiothreitol, indicating that disulfiram acted through its disulfide on 7alpha-hydroxylase. Increased serum cholesterol of alcoholics treated with disulfiram may be related to the inhibition of 7alpha-hydroxylase., Human aldehyde dehydrogenase consists of two main isozymes with low and high Km for acetaldehyde. Studies regarding the inhibitory reaction of disulfiram and its metabolites were performed. Among the metabolites, diethylamine inhibited the low Km enzyme strongly. Vasomotor symptoms and high acetaldehyde concn in blood after ethanol intake in patients who are treated with disulfiram might be mainly due to a decrease in activity of the low Km enzyme caused by diethylamine which is produced in vivo as one of the metabolites from disulfiram, rather than to an inhibitory reaction of disulfiram only. Thus, alcohol sensitivity in Mongoloids and the disulfiram-ethanol reaction may have a common mechanism., For more Mechanism of Action (Complete) data for DISULFIRAM (19 total), please visit the HSDB record page.
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Color/Form

WHITE TO OFF-WHITE CRYSTALLINE POWDER, Light-gray powder, White, yellowish, or light-gray powder.

CAS RN

97-77-8
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Melting Point

158 °F (NTP, 1992), 71.5 °C, 71 °C, 158 °F
Record name TETRAETHYLTHIURAM DISULFIDE
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Synthesis routes and methods

Procedure details

Diethylamine (150 g, 2.05 moles) and manganese acetate catalyst (30 mg, 0.12 mmole) were charged into a 1 liter reactor at room temperature. The reactor was evacuated to 0.6×105 Pa (0.6 bar) and carbon disulfide (87.5 g, 1.15 moles) was dosed in 20 min while increasing the temperature to 60° C. The reactor was pressurized to 3×105 (3 bar) with pure oxygen and the stirring speed was raised to 1400 rpm. Carbon disulfide dosing was started again at a dosing rate of 2 moles per mole oxygen reacted, i.e. 68.5 g (0.90 mole) in 280 min. The reaction was stopped when the oxygen flow fell below 1 ml/min. After removal of the reaction water formed by evaporation, 295 g of tetraethyl thiuram disulfide were obtained (yield: 97.2 wt %) with a purity of 96.7 wt % (as determine d by the H2S titration method).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
87.5 g
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Disulfiram primarily targets aldehyde dehydrogenase (ALDH), particularly the ALDH2 isoform. [] This interaction leads to the accumulation of acetaldehyde, a toxic metabolite of ethanol, upon alcohol consumption. [, , , ] This build-up causes unpleasant effects like flushing, nausea, and tachycardia, discouraging alcohol intake. [, , ] Beyond ALDH inhibition, this compound impacts various cellular processes. It inhibits the P-glycoprotein efflux pump, potentially increasing intracellular drug accumulation. [] this compound also interferes with copper metabolism, forming copper-dithiocarbamate complexes that contribute to its anticancer activity. [, ]

A: * Molecular Formula: C10H20N2S4 []* Molecular Weight: 296.54 g/mol []* Spectroscopic Data: While the provided research doesn't detail specific spectroscopic data, this compound characterization commonly employs techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

A: Yes, computational approaches are valuable in studying this compound's interaction with biological targets. For instance, molecular docking studies revealed that the E504K mutation in ALDH2, associated with alcohol use disorder, affects the binding affinity of NAD+ but not this compound. [] These findings, supported by molecular dynamics simulations, contribute to our understanding of this compound's efficacy in individuals carrying the ALDH2*2 allele. [] Further computational studies can explore the interaction of this compound with other potential targets and guide the development of novel derivatives with improved efficacy and safety profiles.

A: While the provided research doesn't delve deep into a comprehensive SAR analysis of this compound, it highlights the importance of its dithiocarbamate moiety for its activity. [, , ] This functional group is responsible for this compound's metal-binding abilities, particularly its interaction with copper ions, which is crucial for its anticancer effects. [, ] Additionally, the presence of disulfide bonds in this compound is essential for its metabolism into diethyldithiocarbamate, a key metabolite responsible for ALDH inhibition. [, , ] Modifications to these structural features would likely impact this compound's activity, potency, and selectivity, warranting further investigation to explore its therapeutic potential fully.

A: this compound exhibits significant inter-individual variability in its pharmacokinetic profile, leading to challenges in predicting its efficacy and safety. [] It's primarily metabolized into diethyldithiocarbamate, which plays a crucial role in its pharmacological action. [, , ] While the research touches upon its metabolism, detailed information regarding its absorption, distribution, and excretion requires further investigation. Studies comparing this compound's pharmacokinetics with other medications like cyanamide reveal differences in their impact on liver enzymes, highlighting the need for personalized treatment approaches. []

A: this compound has shown efficacy in both in vitro and in vivo settings for various applications. For instance, it demonstrated potent anti-cancer effects in cell culture and mice models, particularly against melanoma and prostate cancer. [, , ] The research also highlights its efficacy in treating alcohol use disorder, with supervised this compound administration showing promise in promoting abstinence and reducing drinking days. [, , ]

A: Although generally considered safe, this compound can cause adverse effects, ranging from mild to severe. [, , , , , ] These include neurological complications like peripheral neuropathy, especially with high doses or prolonged use. [, ] this compound-ethanol reaction (DER) is a potentially serious adverse effect that can occur upon alcohol consumption, leading to unpleasant and potentially dangerous symptoms. [, , , , , ] The research emphasizes the importance of careful patient selection, monitoring, and dose adjustment to minimize the risk of adverse effects.

A: Research explores novel drug delivery systems to enhance this compound's therapeutic index and minimize off-target effects. For instance, plate-like alginate microparticles co-encapsulating this compound and superparamagnetic iron oxide were developed for combined therapy of ovarian cancer. [] This approach aims to deliver the drug directly to the tumor site, improving its efficacy and reducing systemic toxicity. [] Another strategy involves leveraging gamma-glutamyl transferase (GGT) activity, often elevated in prostate cancer cells, to activate a this compound prodrug specifically at the tumor site. []

A: While the provided research doesn't extensively cover biomarkers specifically for this compound treatment, monitoring liver enzymes like AST and ALT is crucial to assess potential liver toxicity. [, ] Additionally, urinary ethyl glucuronide (EtG) measurement can be used to verify abstinence from alcohol in patients undergoing this compound therapy. [] Further research is needed to identify reliable biomarkers that can predict this compound efficacy, monitor treatment response, and provide early detection of potential adverse effects.

A: High-Performance Liquid Chromatography (HPLC) is a commonly used technique for quantifying this compound in various matrices, including pharmaceutical formulations and biological samples. [, ] The research emphasizes the importance of method validation to ensure accuracy, precision, and specificity during this compound analysis. [, ] Other techniques like mass spectrometry, UV-Vis spectrophotometry, and electrochemical methods can also be employed for this compound characterization and quantification.

ANone: The provided research primarily focuses on the pharmacological aspects of this compound, with limited information regarding its environmental impact and degradation. Given its widespread use, further studies are needed to assess its potential ecotoxicological effects and explore strategies to minimize its environmental footprint. This includes evaluating its fate and persistence in the environment, as well as developing sustainable manufacturing processes and waste management practices.

A: Analytical method validation is crucial to ensure reliable and accurate this compound quantification. One study compared the HPLC method with a modified NF method for analyzing this compound suspensions, concluding that the HPLC method demonstrated better reproducibility and accuracy. [] This highlights the continuous need to evaluate and improve analytical techniques for this compound analysis, ensuring data integrity and reliability.

A: While the provided research doesn't specifically detail this compound's quality control and assurance processes, it emphasizes the importance of monitoring liver enzymes during treatment, indicating a measure to ensure patient safety. [, ] As a pharmaceutical compound, this compound manufacturing and distribution adhere to strict Good Manufacturing Practices (GMP) to ensure product quality, consistency, safety, and efficacy. These practices encompass all aspects of production, from raw material sourcing to final product release, and are subject to regulatory oversight.

ANone: The research provided doesn't delve into this compound's immunogenic potential. Investigating this compound's interaction with the immune system, particularly its potential to elicit immune responses like hypersensitivity reactions, is crucial for its safe and effective use. Strategies to mitigate potential immunogenicity, if identified, could involve modifying its formulation, exploring different routes of administration, or developing immunomodulatory approaches.

A: this compound inhibits the P-glycoprotein efflux pump, a crucial transporter involved in drug disposition. [] This inhibition can potentially lead to increased intracellular accumulation of co-administered drugs that are also P-glycoprotein substrates, altering their pharmacokinetics and potentially leading to drug interactions. Understanding and predicting these interactions are essential for optimizing this compound therapy and avoiding potential adverse events. Strategies to mitigate undesirable drug-transporter interactions could involve adjusting drug doses, selecting alternative medications, or exploring novel drug delivery systems that bypass transporter-mediated efflux.

ANone: While the research primarily focuses on this compound's pharmacological activity, its biocompatibility and biodegradability require further investigation. Understanding these aspects is crucial for assessing its long-term safety and environmental impact. Research should explore its breakdown products, their potential toxicity, and their persistence in biological systems and the environment.

A: Several alternatives and substitutes for this compound exist, offering different pharmacological profiles and therapeutic applications. Naltrexone, acamprosate, and cyanamide are examples of drugs used in alcohol use disorder treatment. [, , ] Each drug has a unique mechanism of action, efficacy, and side effect profile, influencing its suitability for individual patients. For instance, while both this compound and cyanamide target alcohol metabolism, they exhibit differences in their impact on liver enzymes and potential for hepatotoxicity. [] The choice of treatment depends on factors like patient characteristics, treatment goals, and cost-effectiveness considerations.

ANone: The provided research predominantly focuses on this compound's therapeutic applications without delving into specific recycling and waste management strategies. As a pharmaceutical compound, its disposal should adhere to strict regulations to prevent environmental contamination and promote sustainability. Pharmaceutical waste management often involves strategies like incineration, chemical treatment, or secure landfill disposal to minimize environmental risks. Research into developing eco-friendly disposal methods and exploring the potential for this compound recycling is essential for sustainable pharmaceutical practices.

ANone: The study of this compound benefits from a wide array of research infrastructure and resources, including:

  • Public Databases: Resources like PubMed, The Cancer Genome Atlas (TCGA), and chemical databases provide valuable information on this compound's pharmacology, toxicology, clinical trials, and chemical properties. [, , ]
  • Experimental Models: In vitro cell culture systems and in vivo animal models, such as mice and rats, allow researchers to investigate this compound's mechanisms of action, efficacy, and safety in controlled settings. [, , , ]
  • Analytical Techniques: Advanced analytical methods like HPLC, mass spectrometry, and spectroscopic techniques enable the characterization, quantification, and monitoring of this compound in various matrices. [, ]

A: this compound's history dates back to the 1940s, with its initial discovery as an inhibitor of aldehyde dehydrogenase. [] Its FDA approval for treating alcohol use disorder marked a significant milestone in addiction therapy. [, ] Over the years, research has expanded to explore its potential in diverse areas, including cancer, infections, and inflammatory diseases. [, , , ] The development of novel drug delivery systems and the identification of new molecular targets contribute to this compound's evolving therapeutic landscape.

ANone: this compound research exemplifies the power of interdisciplinary collaboration, bridging diverse fields like:

  • Pharmacology & Toxicology: Investigating this compound's mechanisms of action, pharmacokinetics, and safety profile. [, , ]
  • Medicinal Chemistry: Designing and synthesizing this compound derivatives and prodrugs with improved pharmacological properties. []
  • Oncology: Exploring this compound's anticancer potential and its synergistic effects with other chemotherapeutic agents. [, , ]
  • Infectious Diseases: Investigating its efficacy against various pathogens, including bacteria and parasites. []

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